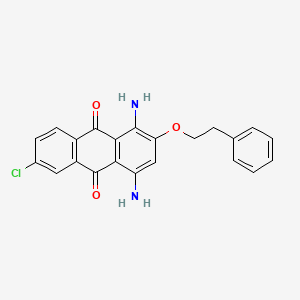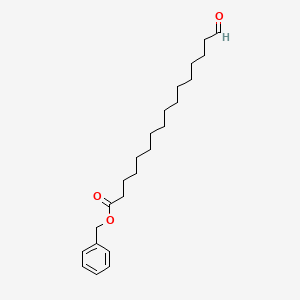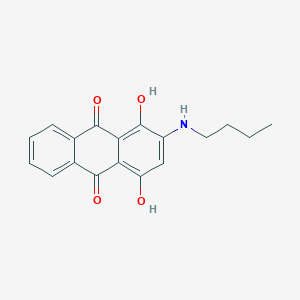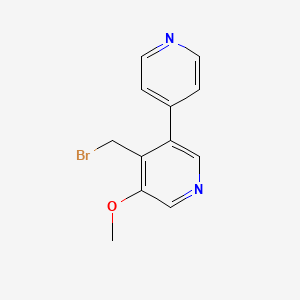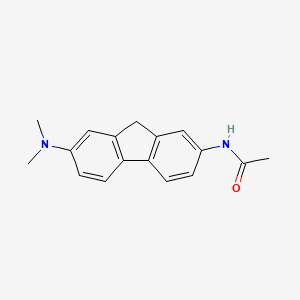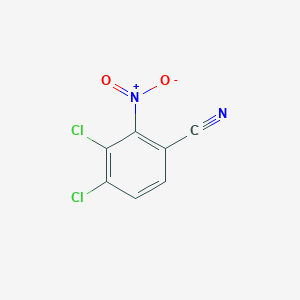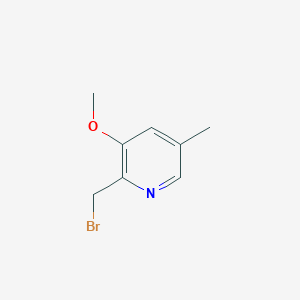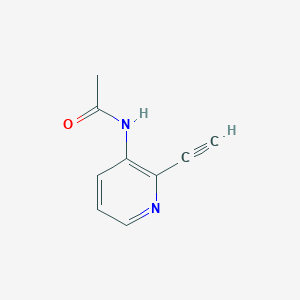
N-(2-Ethynylpyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethynylpyridin-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with an ethynyl group at the 2-position and an acetamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylpyridin-3-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(2-Ethynylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-oxoethylpyridin-3-yl)acetamide.
Reduction: Formation of N-(2-ethynylpyridin-3-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
N-(2-Ethynylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-Ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-Ethynylpyridin-2-yl)acetamide
- N-(2-Ethynylpyridin-4-yl)acetamide
- N-(2-Ethynylpyridin-3-yl)propionamide
Uniqueness
N-(2-Ethynylpyridin-3-yl)acetamide is unique due to the specific positioning of the ethynyl and acetamide groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the ethynyl group at the 2-position allows for specific interactions with molecular targets that are not possible with other similar compounds.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
N-(2-ethynylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-9(11-7(2)12)5-4-6-10-8/h1,4-6H,2H3,(H,11,12) |
InChI 键 |
PRZIGBYIDZWJAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


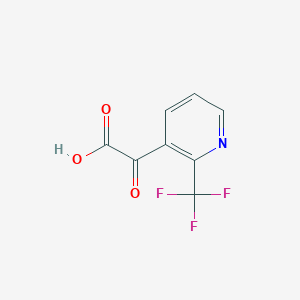
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)

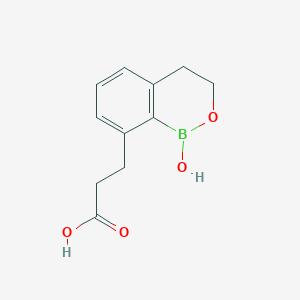
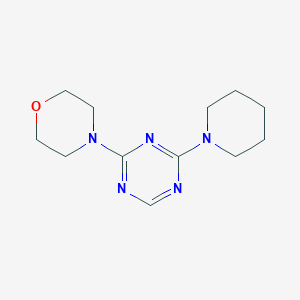
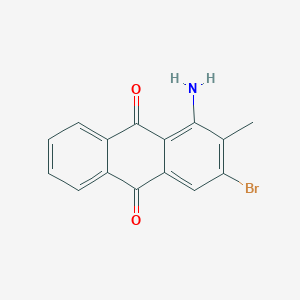
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
